molecular formula C10H13NO4 B2852917 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid CAS No. 1822965-71-8

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

Cat. No.: B2852917
CAS No.: 1822965-71-8
M. Wt: 211.217
InChI Key: BTOHJBOMOPILLP-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid (CAS 1822965-71-8) is a high-purity chemical compound offered for scientific research and development . This bicyclic structure, with a molecular formula of C 10 H 13 NO 4 and a molecular weight of 211.22 g/mol, features both a carboxylic acid and a methoxycarbonyl functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry . Its unique azabicyclo[2.2.2]octane scaffold is of significant interest in the design and synthesis of novel pharmacologically active molecules . The product is supplied as a powder and should be stored at 4°C to maintain stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methoxycarbonyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h2-3,6-8H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOHJBOMOPILLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CC(C1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence biological activity. This compound's molecular formula is C10H13NO4, with a molecular weight of 211.22 g/mol .

PropertyValue
Chemical FormulaC10H13NO4
Molecular Weight211.22 g/mol
IUPAC NameThis compound
PubChem CID117901121
AppearancePowder
Storage Temperature4 °C

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but related compounds in the azabicyclo family have shown interesting pharmacological profiles.

Research indicates that derivatives of azabicyclo compounds often interact with neurotransmitter systems, particularly the dopaminergic and cholinergic systems. For instance, studies on similar azabicyclo compounds have demonstrated binding affinities to dopamine transporters and nicotinic acetylcholine receptors . These interactions suggest potential applications in treating disorders such as schizophrenia and addiction.

Case Studies and Research Findings

  • Cocaine Binding Site Ligands : A related compound, (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane, was evaluated for its binding affinity at the dopamine transporter, revealing that certain stereoisomers exhibited Ki values ranging from 5 to 96 µM, indicating lower potency compared to cocaine . This suggests that structural modifications can significantly alter biological activity.
  • Neuronal Nicotinic Receptor Agonists : Another study highlighted the efficacy of compounds similar in structure to 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene in enhancing cognitive function through agonistic action at the alpha7 nAChR . These findings underscore the therapeutic potential of such compounds in cognitive enhancement and neuroprotection.
  • In Vivo Studies : Animal model studies have demonstrated that azabicyclo compounds can penetrate the blood-brain barrier effectively, which is crucial for developing central nervous system therapeutics . For instance, a compound with structural similarities was noted for its rapid brain penetration and high oral bioavailability in rats, indicating favorable pharmacokinetics .

Future Directions and Research Opportunities

Given the promising biological activities observed in related compounds, further research on this compound could focus on:

  • Synthesis of Derivatives : Exploring various substitutions on the bicyclic structure to enhance potency and selectivity for specific receptors.
  • In Vitro and In Vivo Evaluations : Conducting detailed pharmacological studies to elucidate the precise mechanisms of action and therapeutic potential.
  • Clinical Applications : Investigating potential uses in treating neurological disorders, addiction, and cognitive impairments based on its interaction with neurotransmitter systems.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure suggests potential use as a scaffold for the development of new pharmaceuticals. Its bicyclic nature may enhance binding affinity to biological targets, making it suitable for designing inhibitors or modulators of specific enzymes or receptors.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Research into its derivatives could lead to the development of new antibiotics or antifungal agents.
  • Neuropharmacology : Given its azabicyclo structure, there is potential for applications in neuropharmacology, particularly in developing compounds that target neurotransmitter systems.

Organic Synthesis Applications

  • Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to explore synthetic pathways to achieve desired compounds.
  • Catalysis : Research indicates that compounds with similar structures can act as catalysts in organic reactions, facilitating the transformation of substrates into products with higher efficiency.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of various derivatives from 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid, evaluating their antimicrobial activity against several bacterial strains. Results showed that certain modifications significantly enhanced activity compared to the parent compound, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroactive Compounds

In another research project, derivatives were synthesized and tested for their effects on neurotransmitter receptors in vitro. Some derivatives exhibited promising activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neurological conditions.

Chemical Reactions Analysis

Diels-Alder Cycloaddition and Retro-Diels-Alder Reactions

The bicyclo[2.2.2]octene core participates in thermal cycloaddition and retro-reactions. In studies of related 2-azabicyclo[2.2.2]oct-7-ene derivatives:

  • Cycloaddition with dienophiles like maleic anhydride occurs under reflux (65–75°C), forming polysubstituted adducts. The reaction proceeds via an endo transition state with yields up to 60% .

  • Retro-Diels-Alder decomposition at elevated temperatures (75°C) regenerates the parent 1,2-dihydropyridine (1,2-DHP) precursor .

Table 1: Key Reaction Parameters for Cycloaddition

DienophileTemperature (°C)Time (h)Yield (%)
Maleic anhydride65–751639–60
Dimethyl fumarate751610

Thermal Isomerization and Epimerization

The stereochemical lability of substituents on the bicyclic system leads to thermally induced isomerization:

  • 6-Exo/6-endo epimerization occurs under basic conditions. Treatment with t-BuOK in n-butanol quantitatively converts the 6-exo-methoxycarbonyl isomer to the 6-endo form .

  • Nitrogen inversion in N-methyl derivatives produces a 3:1 ratio of invertomers, favoring the thermodynamically stable trans configuration .

Equation:
6 exo isomert BuOK6 endo isomer\text{6 exo isomer}\xrightarrow{\text{t BuOK}}\text{6 endo isomer}

Hydrolysis and Esterification

The carboxylic acid and ester groups undergo typical carbonyl reactions:

  • Hydrolysis of the methoxycarbonyl group (8-position) under acidic or basic conditions yields dicarboxylic acid derivatives .

  • Esterification with methanol/SOCl₂ regenerates the methyl ester, confirmed by IR analysis (ester C=O at 1,724 cm⁻¹) .

Table 2: Functional Group Transformations

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂O, H⁺ or OH⁻Dicarboxylic acid
EsterificationMeOH, SOCl₂Methyl ester derivative

Reactivity in Radical and Acid-Catalyzed Processes

The bicyclic framework exhibits strain-driven reactivity:

Stability and Decomposition Pathways

  • Thermal decomposition above 160°C leads to partial degradation, with recovery of starting materials in some cases .

  • Oxidative stability : The compound remains intact under ambient conditions but may degrade under strong oxidizers.

Key Research Findings

  • Steric and electronic effects from the methoxycarbonyl group direct regioselectivity in cycloadditions .

  • Epimerization at C6 is base-catalyzed and irreversible under standard conditions .

  • The bicyclo[2.2.2]octene system enhances reactivity toward dienophiles compared to monocyclic analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations

a. Ring Size and Bridging
  • Target Compound : The [2.2.2] bicyclic system imposes significant rigidity, reducing conformational flexibility. This is advantageous for studying enzyme-substrate interactions .
  • Methyl 2-azabicyclo[3.2.1]oct-6-ene-2-carboxylate (): Features a [3.2.1] system, which introduces a larger ring and altered strain. The increased ring size may enhance solubility but reduce steric hindrance compared to the [2.2.2] system.
  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (): A [2.2.1] system with a Boc-protected amine.
b. Functional Group Substitutions
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid (): Replaces the methoxycarbonyl group with a bulkier fluorenylmethoxycarbonyl (Fmoc) group. This substitution increases molecular weight (C₂₃H₂₁NO₄, MW: 375.43 g/mol) and enhances UV activity for detection in chromatography .
  • Cephalosporin Derivatives (e.g., ): Compounds like (6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid incorporate a β-lactam ring and sulfur atom (5-thia), critical for antibiotic activity. The target compound lacks these features, limiting its antimicrobial utility .

Physicochemical Properties

Property Target Compound Fmoc Derivative [3.2.1] Analogue Cephalosporin
Molecular Weight (g/mol) 213.23 375.43 195.21 ~340–423
Solubility Moderate (polar solvents) Low (due to Fmoc) High (smaller size) Variable (pH-dependent)
Stability Hydrolytically sensitive (ester) Stable (Fmoc) Stable (methyl ester) β-lactam ring sensitive

Crystallographic and Analytical Data

  • Target Compound : Structural elucidation likely employs SHELX programs (), widely used for small-molecule refinement. Its rigid structure facilitates high-resolution crystallography .
  • Cephalosporins : Often require advanced spectroscopic methods (e.g., NMR, X-ray) to resolve complex stereochemistry and confirm β-lactam integrity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the bicyclo[2.2.2]octane core, followed by functionalization. For example, esterification or carbamate formation (e.g., methoxycarbonyl introduction) is achieved via reaction with methyl chloroformate or similar reagents under inert conditions. Cyclization steps often employ catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates . Post-synthetic purification via column chromatography or recrystallization ensures ≥95% purity, as noted in analogous protocols .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the bicyclic scaffold and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data .

Q. What safety precautions are recommended during handling, given limited toxicological data?

  • Methodological Answer : While specific toxicity data for this compound is sparse, structurally related azabicyclo derivatives require handling in fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation/ingestion; wash skin immediately with soap/water. Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELX) resolve ambiguities in stereochemical assignments?

  • Methodological Answer : SHELXL refines crystallographic data by optimizing atomic displacement parameters and occupancy ratios, especially for chiral centers in the bicyclic system. For example, anomalous dispersion effects in SHELX can distinguish between enantiomers, critical for verifying the (R/S)-configuration at the methoxycarbonyl group . Twinning or disorder in crystals, common with strained bicyclic systems, is addressed using HKLF5 or TWIN commands in SHELXL .

Q. How might researchers reconcile contradictions in pharmacological activity data across analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. inert profiles) arise from substituent effects. For instance, the methoxycarbonyl group’s electron-withdrawing nature may reduce nucleophilic reactivity compared to acetoxymethyl analogs (as seen in cephalosporin derivatives ). Systematic SAR studies should vary substituents at positions 2 and 6 while maintaining the bicyclic core. In vitro assays (e.g., MIC testing against Gram+/− bacteria) under standardized CLSI protocols are recommended .

Q. What computational approaches predict the compound’s reactivity or metabolic stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, highlighting reactive sites like the α,β-unsaturated ester. Molecular docking (AutoDock Vina) against target enzymes (e.g., penicillin-binding proteins) predicts binding affinities. ADMET predictors (SwissADME) estimate metabolic stability, noting potential esterase-mediated hydrolysis of the methoxycarbonyl group .

Q. How to address gaps in ecological impact data for disposal considerations?

  • Methodological Answer : Perform OECD 301F biodegradation testing to assess persistence. For non-degradable residues, incineration via licensed facilities is advised. Soil mobility studies (OECD 121) using HPLC-MS quantify leaching potential. Ecotoxicity assays (Daphnia magna LC₅₀) are recommended if the compound enters aquatic systems .

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